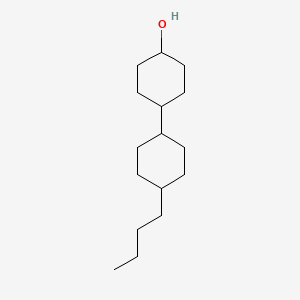

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-butylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-17H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNIDPMUKHLOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4 Trans 4 Butylcyclohexyl Cyclohexanol and Analogues

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a robust framework for constructing the bicyclohexyl (B1666981) system with the desired stereochemistry. These pathways often rely on the sequential construction of the carbon skeleton followed by stereocontrolled functional group manipulations.

Strategies Involving Cyclohexanone (B45756) Precursors

A common and effective strategy begins with a pre-formed bicyclohexyl ketone, specifically 4-(trans-4-butylcyclohexyl)cyclohexanone. The final and critical step is the stereoselective reduction of the ketone to the desired trans-alcohol. The synthesis of the ketone precursor itself can be achieved through various methods. One approach involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and subsequent hydrogenation of the aromatic ring. For instance, a multi-step synthesis starting from biphenyl (B1667301) can be employed, involving Friedel-Crafts acylation, alkylation, reduction, and finally, catalytic hydrogenation to yield the saturated bicyclohexyl system. google.com

The pivotal step in this strategy is the reduction of the cyclohexanone derivative. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Convergent Synthesis Approaches

Convergent synthesis offers an efficient alternative by preparing key fragments of the target molecule separately before combining them in the final stages. For a bicyclohexyl structure, this could involve the coupling of two pre-functionalized cyclohexane (B81311) rings. While specific examples for the exact target molecule are not prevalent in general literature, the principles of convergent strategies are widely applied to bicyclic systems. nih.gov Such an approach could theoretically involve the coupling of a butylcyclohexyl Grignard reagent with a protected 4-hydroxycyclohexanone (B83380) derivative, followed by deprotection and stereoselective reduction. Another related approach starts with 4-alkylphenols, which are hydrogenated over metal catalysts to produce mixtures of cis- and trans-4-alkylcyclohexanols. mdpi.comproquest.com This method essentially builds the final ring system in a single reductive step from an aromatic precursor.

Stereoselective Reduction Techniques for Chiral Control

The reduction of the precursor, 4-(trans-4-butylcyclohexyl)cyclohexanone, is the most critical step for establishing the final stereochemistry of the alcohol. The analogous reduction of 4-tert-butylcyclohexanone (B146137) is a well-studied model system that provides insight into the stereoselectivity of various hydride reducing agents. odinity.comtamu.edu The steric bulk of the reducing agent plays a decisive role in the facial selectivity of the hydride attack on the carbonyl group. tamu.edu

Small Hydride Reagents : Reagents like Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are relatively small. They preferentially attack the carbonyl from the axial direction to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions. This axial attack leads to the formation of the equatorial alcohol, which corresponds to the thermodynamically more stable trans-isomer. odinity.comthecatalyst.org

Bulky Hydride Reagents : In contrast, sterically hindered reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), are too large to approach from the axial face. They are forced to deliver the hydride from the more open equatorial face, resulting in the formation of the axial alcohol, the cis-isomer, as the major product. odinity.comtamu.edu

The choice of reagent is therefore paramount for achieving the desired trans-cyclohexanol product. For producing trans-4-(trans-4-butylcyclohexyl)cyclohexanol, a small, unhindered hydride reagent would be the preferred choice.

| Reducing Agent | Major Product | Product Ratio (trans:cis) | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | ~2.4:1 to ~4:1 | odinity.comthecatalyst.org |

| Lithium aluminum hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | ~9.5:1 | odinity.com |

| L-Selectride | cis-4-tert-Butylcyclohexanol | 1:20 | odinity.com |

Biocatalytic Synthesis and Enantioselective Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases and lipases, can operate under mild conditions with exceptional stereo- and regioselectivity, making them ideal for the synthesis of specific stereoisomers.

Application of Alcohol Dehydrogenases (ADHs) in Stereoselective Transformations

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. researchgate.net Their active sites are chiral, enabling them to distinguish between the two faces of a prochiral ketone and deliver a hydride (typically from a cofactor like NADH or NADPH) with high stereoselectivity. proquest.comnih.gov This makes them powerful tools for producing specific isomers of substituted cyclohexanols.

In the synthesis of 4-alkylcyclohexanol analogues, various commercial ADHs have been screened for their ability to reduce the corresponding 4-alkylcyclohexanones. Research has shown that the choice of ADH can dictate whether the cis or trans alcohol is formed. mdpi.comproquest.com For example, in the reduction of 4-tert-butylcyclohexanone, certain ADHs produce the trans-isomer with excellent diastereomeric excess (>99% de), while others selectively yield the cis-isomer. proquest.com This enzymatic approach provides a highly effective method for controlling the stereochemistry of the hydroxyl group.

| Enzyme (ADH) | Major Product Isomer | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| ADH EVO30 | cis | 66% - 99% | mdpi.comproquest.com |

| ADH EVO200 | cis | 66% - 99% | mdpi.comproquest.com |

| ADH EVO441 | cis | 66% - 99% | mdpi.comproquest.com |

| ADH EVO270 | cis | 66% - 99% | mdpi.comproquest.com |

| ADH EVO420 | cis | 66% - 99% | mdpi.comproquest.com |

| ADH 440 | trans | >99% | mdpi.comproquest.com |

Lipase-Mediated Reactions for Derivatization

Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. They are widely used for the kinetic resolution of racemic alcohols and amines. researchgate.netdocumentsdelivered.com In the context of this compound, lipases can be employed in two primary ways:

Resolution of a Diastereomeric Mixture : If a synthesis produces a mixture of cis- and trans-cyclohexanols, a lipase (B570770) could be used to selectively acylate one of the isomers, allowing for their separation. For example, a lipase might selectively catalyze the transesterification of the trans-isomer with an acyl donor like vinyl acetate, leaving the cis-isomer unreacted.

Enantioselective Derivatization : While the target molecule itself is achiral, chiral analogues could be synthesized or resolved using lipases. Lipase-catalyzed acylation or hydrolysis can resolve racemic secondary alcohols with high enantioselectivity. researchgate.netresearchgate.net

For instance, Candida antarctica lipase A (CAL-A) has been shown to be effective in the enantioselective N-acylation of secondary amines, while Candida antarctica lipase B (CAL-B) is commonly used for resolving alcohols via esterification or transesterification. researchgate.net This enzymatic derivatization provides a pathway to highly pure stereoisomers that can be difficult to obtain through classical chemical methods.

Continuous-Flow Biocatalytic Processes

Continuous-flow systems integrating biocatalysts, such as enzymes, represent a significant technological advancement for synthesizing cyclohexanol (B46403) derivatives. mdpi.com This methodology is particularly advantageous for stereoselective reactions, like the reduction of a ketone precursor to the desired trans-alcohol isomer. In these processes, a solution containing the starting material is continuously pumped through a reactor, often a packed-bed column, which contains an immobilized enzyme. nih.gov

The use of alcohol dehydrogenases (ADHs) has been explored for the stereoselective reduction of 4-alkylcyclohexanones. mdpi.comproquest.com By immobilizing a specific ADH, it is possible to achieve high conversion rates and high diastereomeric excess for the desired isomer. mdpi.com For instance, the ADH designated ADH440 has been shown to completely reduce 4-tert-butylcyclohexanone to the trans-isomer with a diastereomeric excess (de) greater than 99%. proquest.com

This approach offers several advantages over traditional batch processing, including enhanced mixing, superior process control, and simplified product purification. mdpi.com The immobilization of the enzyme allows for its reuse over extended periods, increasing process efficiency and reducing costs. nih.gov Furthermore, continuous-flow setups can be automated, leading to improved consistency and reliability in the production of the target molecule. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is a critical goal in the synthesis of this compound and related compounds. This requires careful optimization of various reaction parameters, including temperature, pressure, solvent, and catalyst choice and concentration.

In biocatalytic reductions of analogous ketones, conditions are fine-tuned to maximize enzyme activity and stability. For the synthesis of cis-4-propylcyclohexanol, a related compound, optimal conditions were identified as a temperature of 35 °C and a pH between 7.0 and 8.0. mdpi.com Under these conditions, a substrate concentration of 125 g/L was completely converted within 5 hours, achieving a final product yield of 90.32%. mdpi.com

For chemical synthesis routes, optimization involves different parameters. A multi-step synthesis for a similar aldehyde, trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, optimized the hydrogenation step by using a Palladium/Calcium Carbonate (Pd/CaCO3) catalyst in a tetrahydrofuran (B95107) solvent at 20°C for 12 hours, which resulted in a 90% yield. researchgate.net A subsequent isomerization step was optimized at 0-5°C for 1 hour, yielding the final trans product with 86.9% yield and 95.5% purity. researchgate.net Another patented method for producing 4-(4'-alkylcyclohexyl) cyclohexanol via catalytic hydrogenation of the corresponding phenol (B47542) derivative specifies reaction temperatures of 50-150 °C and pressures of 2-10 MPa to achieve high yields, such as 80.4%. google.com

The following table summarizes optimized conditions and resulting yields from various synthetic methodologies for cyclohexanol analogues.

| Target Compound/Analogue | Method | Key Optimized Conditions | Yield | Purity | Source |

| cis-4-Propylcyclohexanol | Biocatalytic Reduction | Temp: 35°C, pH: 7.0-8.0, Substrate: 125 g/L | 90.32% | 99.5% (cis) | mdpi.com |

| trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde | Hydrogenation & Isomerization | Hydrogenation: 20°C, 12h, Pd/CaCO3; Isomerization: 0-5°C, 1h, KOH | 78.2% (total) | 95.5% | researchgate.net |

| 4-(4'-pentylcyclohexyl) cyclohexanol | Catalytic Hydrogenation | Temp: 50°C, Pressure: 2MPa, Catalyst: Pd/C | 80.4% | 99.5% | google.com |

| 4-(4'-propylcyclohexyl) cyclohexanol | Catalytic Hydrogenation | Temp: 150°C, Pressure: 10MPa, Catalyst: Raney Nickel | 79.8% | 99.5% | google.com |

Green Chemistry Principles in Synthesis

The synthesis of liquid crystal monomers is increasingly being guided by the principles of green chemistry to minimize environmental impact. uni-halle.de This involves developing processes that are more energy-efficient, generate less waste, and utilize less hazardous substances. researchgate.net

Biocatalysis, as described in the continuous-flow processes, is a cornerstone of green chemistry. Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption. They are highly selective, which minimizes the formation of byproducts and simplifies purification, thereby reducing waste. mdpi.com The use of Baker's Yeast for the reduction of 4-tertbutyl cyclohexanone in an environmentally friendly medium like glycerol (B35011) exemplifies this approach. sphinxsai.com

Stereochemical Investigations and Conformational Analysis

Conformational Equilibria in Bicyclohexyl (B1666981) Systems

The conformational preferences of disubstituted cyclohexanes are largely governed by the drive to minimize steric strain. libretexts.orgopenstax.org Substituents on a cyclohexane (B81311) ring can occupy either axial positions, which are perpendicular to the ring's plane, or equatorial positions, which are in the plane of the ring. libretexts.org Due to unfavorable 1,3-diaxial interactions, which create steric strain, substituents generally favor the more stable equatorial position. libretexts.orgfiveable.me

In trans-4-(trans-4-Butylcyclohexyl)cyclohexanol, both cyclohexane rings are in the stable chair conformation. researchgate.net The "trans-trans" designation refers to the stereochemical relationship of the substituents at positions 1 and 4 on both rings. For a 1,4-disubstituted cyclohexane, a trans configuration allows both substituents to occupy equatorial positions simultaneously. libretexts.orgmvpsvktcollege.ac.in This diequatorial arrangement is the most stable conformation as it avoids the significant steric strain that would arise from placing bulky groups in axial positions. libretexts.orgopenstax.org In this molecule, the butyl group is trans to the cyclohexyl group on the first ring, and the resulting butylcyclohexyl moiety is trans to the hydroxyl group on the second ring. This configuration ensures that all large substituents—the butyl group, the adjacent cyclohexyl ring, and the hydroxyl group—reside in equatorial or pseudo-equatorial positions, leading to a highly stable, low-energy conformation. The crystal structure of similar compounds, such as trans,trans-4′-Butyl-bicyclohexyl-4-carboxylic Acid, confirms that the cyclohexyl rings adopt a chair conformation with substituents in equatorial positions. researchgate.net

The presence of a bulky substituent, such as a tert-butyl group, can effectively "lock" the cyclohexane ring into a single chair conformation by making the energetic barrier to ring-flipping prohibitively high. libretexts.orgreddit.com This phenomenon creates what is known as an anancomeric system, where the equilibrium is overwhelmingly shifted towards the conformer with the bulky group in the equatorial position.

In this compound, the trans-4-butylcyclohexyl group is exceptionally bulky. The steric demand of this large substituent forces the attached cyclohexane ring (the one bearing the hydroxyl group) into a conformation where the butylcyclohexyl group is firmly held in an equatorial position. Consequently, the hydroxyl group, being in a trans-1,4 relationship, is also locked into an equatorial position. reddit.com This conformational locking prevents ring inversion, resulting in a molecule with a rigid and predictable geometry. The stability of this diequatorial conformer is significantly greater than any alternative, effectively making the system anancomeric. libretexts.org

Diastereoisomeric Purity and Separation Techniques

The synthesis of this compound can result in the formation of other diastereomers, such as the cis-trans or cis-cis isomers. Achieving high diastereoisomeric purity is essential for applications where specific stereochemistry is required. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization. chegg.commtc-usa.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers. Normal-phase HPLC, often utilizing a silica (B1680970) gel stationary phase, is particularly effective for separating isomers with different polarities. nih.gov The separation mechanism relies on the differential interaction of the diastereomers with the stationary phase. In the case of bicyclohexanol isomers, the equatorial hydroxyl group of the trans-trans isomer and the axial hydroxyl group of a cis-containing isomer would exhibit different polarities and steric accessibility, leading to different retention times on a silica column. nih.govwelch-us.com For example, the separation of cis and trans isomers of 4-tert-butylcyclohexanol (B146172) is readily achieved by gas-liquid chromatography. orgsyn.org Similarly, HPLC methods can be developed to resolve the diastereomers of this compound, allowing for the isolation of the pure trans-trans isomer. nih.govsielc.com

Table 1: Chromatographic Parameters for Isomer Separation This table is illustrative and based on general principles of diastereomer separation.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid support in the chromatography column. | Silica Gel (Normal Phase) |

| Mobile Phase | The solvent that moves the sample through the column. | Hexane/Ethyl Acetate mixtures |

| Separation Principle | Differential adsorption based on isomer polarity. | The more polar cis-isomer (with a more exposed OH group) typically has a stronger interaction with silica. |

| Detection | Method used to visualize the separated compounds. | Refractive Index (RI) or UV (if derivatized) |

Crystallization is a common and effective method for purifying compounds and separating isomers on a larger scale. nih.gov The process exploits differences in the solubility and lattice-forming ability of diastereomers. A common strategy involves converting the alcohol isomers into derivative esters. These esters often have different crystalline properties, making separation by fractional crystallization more efficient. google.com For instance, a mixture of cis and trans isomers of a substituted cyclohexanol (B46403) can be esterified with acetic anhydride. google.com The resulting trans-ester, often being more symmetrical and less soluble, may crystallize preferentially from a suitable solvent, allowing for its isolation in high purity. google.com The pure ester can then be hydrolyzed back to the pure trans-alcohol. This method has been successfully used to obtain the pure trans isomer of 4-acetamido-cyclohexanol acetic ester with a purity greater than 99%. google.com

Structural Elucidation via Advanced Spectroscopic Methods

The precise structure and stereochemistry of this compound are confirmed through a combination of advanced spectroscopic techniques. While specific spectral data for this exact compound are not widely published, analysis of closely related structures like trans-4-tert-butylcyclohexanol provides a clear framework for its structural elucidation. chemicalbook.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the connectivity and stereochemistry of organic molecules. In the ¹H NMR spectrum of a trans-1,4-disubstituted cyclohexane, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would appear as a multiplet with a characteristic chemical shift. The width of this multiplet is indicative of its orientation; axial protons typically show broader signals due to large axial-axial coupling constants, whereas equatorial protons show narrower signals. chegg.com For the trans-trans isomer, where the hydroxyl group is equatorial, the carbinol proton is axial, and its signal would be expected to be broad.

Table 2: Expected Spectroscopic Data for this compound This data is projected based on the analysis of analogous compounds like trans-4-tert-butylcyclohexanol.

| Technique | Expected Observation | Interpretation |

|---|---|---|

| ¹H NMR | A broad multiplet for the axial proton on the carbon bearing the -OH group. | Confirms the trans-diequatorial arrangement of the bulky substituents and the equatorial position of the hydroxyl group. chegg.com |

| ¹³C NMR | Distinct signals for each carbon atom, with shifts influenced by their chemical environment. | Confirms the number of unique carbon atoms consistent with the molecular structure. spectrabase.com |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. | Confirms molecular weight and provides clues about the structure through fragmentation patterns (e.g., loss of H₂O, cleavage of the bicyclohexyl linkage). nist.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of molecules in solution. For this compound, both cyclohexane rings are expected to exist predominantly in the stable chair conformation. In this arrangement, the large butylcyclohexyl and hydroxyl groups occupy equatorial positions to minimize steric hindrance, resulting in a diequatorial-trans-diequatorial conformation.

¹³C NMR spectroscopy is particularly informative for confirming the trans-diequatorial conformation. The chemical shifts of the cyclohexyl ring carbons are sensitive to their stereochemical environment. rsc.org Based on data from analogous structures like 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, the chemical shifts for the core carbon atoms of this compound can be reliably predicted. rsc.org The methine carbons (C1 and C4') directly attached to the substituents are observed downfield, while the methylene (B1212753) carbons appear at distinct upfield positions. rsc.org The appearance of a single set of signals for the bicyclohexyl core confirms the C2 symmetry of the trans,trans isomer. rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale/Reference |

|---|---|---|

| C1 (bearing -OH) | ~65-75 | Deshielded by electronegative oxygen. |

| C4' (bearing butyl group) | ~37 | Based on analogue data. rsc.org |

| C1' (bearing C4'-cyclohexyl) | ~44 | Based on analogue data. rsc.org |

| C4 (bearing C1'-cyclohexyl) | ~44 | Based on analogue data. rsc.org |

| C2,6 and C3',5' | ~34 | Based on analogue data. rsc.org |

| C3,5 and C2',6' | ~33 | Based on analogue data. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. These modes are sensitive to the molecule's conformation.

Raman spectroscopy is particularly effective for conformational fingerprinting because it is highly sensitive to the vibrations of the non-polar carbon skeleton. The C-C stretching modes of the bicyclohexyl framework are sensitive to the molecule's conformation and would provide a distinct spectral signature confirming the trans,trans-diequatorial chair structure.

Mass Spectrometry (MS) for Purity and Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular weight: 252.45 g/mol ), the molecular ion peak (M⁺) at m/z 252 would likely be of low intensity or absent, which is common for alcohols due to their propensity for fragmentation. libretexts.org

The fragmentation pattern would be dominated by pathways characteristic of alcohols and cycloalkanes:

Dehydration: A prominent peak would be expected at m/z 234, corresponding to the loss of a water molecule (M-18). fiveable.me This is a very common fragmentation pathway for alcohols.

Loss of the Butyl Group: Cleavage of the C-C bond can lead to the loss of the butyl radical (•C₄H₉), resulting in a fragment ion at m/z 195 (M-57).

Ring Cleavage: Fragmentation of the bicyclohexyl ring system can occur through various pathways. A common fragmentation for cyclohexanes is the loss of ethene (C₂H₄), which could lead to subsequent fragment ions. libretexts.org Cleavage of the bond between the two cyclohexane rings could also occur, leading to fragments corresponding to butylcyclohexyl (m/z 139) or hydroxycyclohexyl (m/z 99) cations.

| m/z Value | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 252 | [C₁₆H₃₂O]⁺ | Molecular Ion (M⁺) |

| 234 | [C₁₆H₃₀]⁺ | Loss of H₂O (Dehydration) |

| 195 | [C₁₂H₂₃O]⁺ | Loss of •C₄H₉ (Butyl Radical) |

| 139 | [C₁₀H₁₉]⁺ | Cleavage between rings |

| 99 | [C₆H₁₁O]⁺ | Cleavage between rings |

X-ray Diffraction Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and how molecules pack together in a crystal lattice. While the crystal structure for the title compound itself has not been published, the structure of the extremely similar compound trans,trans-4′-butyl-bicyclohexyl-4-carboxylic acid has been determined and provides excellent insight. researchgate.net This analogue features the same trans,trans-4-butyl-bicyclohexyl core, with a carboxylic acid group replacing the hydroxyl group.

The study confirmed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net Both cyclohexyl rings adopt a chair conformation, and the butyl chain is in a trans-planar conformation, resulting in a fully stretched, linear molecular architecture. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.934(5) |

| b (Å) | 5.384(2) |

| c (Å) | 27.681(7) |

| β (°) | 97.35(3) |

| Z (Molecules per unit cell) | 8 |

Determination of Bond Lengths and Angles

The X-ray analysis of the carboxylic acid analogue confirms the expected geometry for sp³-hybridized carbons in a cyclohexane chair. researchgate.net The C-C bond lengths within the rings are typical for single bonds, and the bond angles are close to the ideal tetrahedral angle of 109.5°, with slight distortions inherent to the chair conformation. The diequatorial positioning of the large substituents on both rings is definitively established, minimizing steric strain and confirming the conformational analysis from spectroscopic methods. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, intermolecular forces dictate the crystal packing. For the carboxylic acid analogue, the dominant interaction is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.net This results in the formation of hydrogen-bonded dimers. researchgate.net For this compound, a similar, strong intermolecular hydrogen bonding network would be expected between the hydroxyl groups, likely forming chains or other supramolecular motifs.

Studies of Structural Phase Transitions

Compounds with rigid, elongated cores like the bicyclohexyl unit are known to exhibit liquid crystalline properties. The study on the carboxylic acid analogue revealed that upon heating, it undergoes several phase transitions. researchgate.net It first transforms from the initial crystalline phase to another solid phase, before transitioning into a smectic B liquid crystal phase, and finally into a nematic phase at higher temperatures. researchgate.net The dimeric arrangement formed by hydrogen bonding is reported to persist even in the smectic B phase. researchgate.net This behavior is characteristic of calamitic (rod-shaped) liquid crystals and indicates that this compound likely also exhibits thermotropic liquid crystal phases, transitioning from a highly ordered crystal to states with partial positional and orientational order upon heating. ucsd.eduberkeley.edu

Derivatization and Functionalization of Trans 4 Trans 4 Butylcyclohexyl Cyclohexanol

Synthesis of Ester Derivatives

The esterification of trans-4-(trans-4-butylcyclohexyl)cyclohexanol is a primary method for its functionalization, allowing for the introduction of a wide range of acyl groups.

Acetylation and Other Acylations

The acetylation of cyclohexanol (B46403) derivatives is a well-established process. While specific studies on the acetylation of this compound are not extensively detailed in available literature, the general principles of acylating similar, less complex structures like 4-tert-butylcyclohexanol (B146172) provide insight into the expected reactivity. The reaction of the alcohol with acetic anhydride or acetyl chloride, typically in the presence of a base or catalyst, yields the corresponding acetate ester. The reaction conditions can be controlled to favor the formation of the desired product. For instance, in the acetylation of 4-tert-butylcyclohexanol, reaction temperatures can range from room temperature to 150°C. tandfonline.com The progress and completion of the reaction can be monitored using analytical techniques such as gas chromatography to ensure full conversion of the starting alcohol. tandfonline.com

Beyond acetylation, other acylation reactions can introduce different functional groups. The use of various acyl chlorides or anhydrides allows for the synthesis of a homologous series of esters, which can systematically alter the molecule's physical and chemical properties.

Influence of the Ester Moiety on Molecular Properties

The nature of the ester group significantly impacts the molecular properties of the resulting derivative. For analogous compounds like 4-tert-butylcyclohexyl acetate, the stereochemistry (cis vs. trans) of the ester group has a pronounced effect on its sensory properties, with different isomers exhibiting distinct fragrances. chemicalbook.com The introduction of different alkyl or aryl groups through esterification can alter properties such as melting point, boiling point, and solubility. For instance, in aromatic esters, the presence and position of aromatic rings can lead to more stable, tightly packed crystalline structures, resulting in higher melting points. nih.gov While direct data for this compound derivatives is limited, it is expected that increasing the chain length of the ester group would influence its liquid crystalline behavior, a key area of application for related cyclohexyl-containing molecules.

Synthesis of Ether Derivatives

The synthesis of ether derivatives from this compound represents another avenue for functionalization. While specific literature on the etherification of this particular alcohol is scarce, general methods for ether synthesis can be applied. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration or reactions with other alcohols under specific conditions can yield ethers. Recent advancements have explored visible light-triggered methods for the formation of arylcyclohexyl ethers from related cyclohexanols, offering a contra-thermodynamic approach to ether synthesis. chemspider.com This method involves the photochemical generation of a strained trans-cyclohexene, which is then protonated and trapped by the alcohol to form the ether. chemspider.com

Phosphorochloridate and Phosphorodichloridothioate Derivatives

The reaction of this compound with phosphorus oxychloride (POCl₃) or thiophosphoryl chloride (PSCl₃) can lead to the formation of phosphorochloridate and phosphorodichloridothioate derivatives, respectively. Studies on the simpler analogue, 4-tert-butylcyclohexanol, have shown that it can be converted to the corresponding phosphorodichloridates and phosphorodichloridothioates. tandfonline.com These reactive intermediates can be further functionalized by reaction with various nucleophiles, such as amines or azides, to produce a wide range of organophosphorus compounds. tandfonline.com These derivatives are of interest for their potential biological activity. tandfonline.com

Table 1: Key Phosphorus-Containing Derivatives Synthesized from Cyclohexanol Analogues

| Starting Alcohol | Reagent | Derivative Class |

| 4-tert-butylcyclohexanol | Phosphorus oxychloride | Phosphorodichloridate |

| 4-tert-butylcyclohexanol | Thiophosphoryl chloride | Phosphorodichloridothioate |

Development of Novel Derivatives for Specific Applications

The development of novel derivatives of this compound is driven by the search for materials with specific functionalities, particularly in the field of liquid crystals. The rigid bicyclohexyl (B1666981) core of the molecule makes it an attractive scaffold for the design of liquid crystalline materials. By attaching different mesogenic (liquid crystal-forming) groups via ester or other linkages, it is possible to synthesize compounds that exhibit liquid crystal phases over specific temperature ranges. The synthesis of cyclohexane (B81311) carboxylic acid derivatives, for example, has been shown to yield materials with useful liquid crystal properties. The goal is to create derivatives with optimized properties such as broad mesophase ranges, low viscosity, and high birefringence for applications in display technologies and other advanced materials.

Applications in Advanced Materials

Role as a Precursor in Liquid Crystal Technology

The defining characteristic of trans-4-(trans-4-butylcyclohexyl)cyclohexanol is its all-trans configuration, which imparts a linear and rigid molecular shape. This geometry is a fundamental prerequisite for molecules to exhibit liquid crystalline phases (mesophases). Compounds featuring the [1,1'-bicyclohexyl] core are essential components in many modern liquid crystal mixtures designed for display applications. researchgate.net The saturated aliphatic rings contribute to low viscosity, high chemical stability, and high electrical resistivity, which are desirable properties for display technologies. The terminal hydroxyl (-OH) group provides a versatile reaction site, allowing for the straightforward synthesis of a wide range of liquid crystal molecules (mesogens) through processes like esterification, etherification, or the attachment of other functional groups.

The molecular structure of a compound dictates its mesophase behavior. The rigid bicyclohexyl (B1666981) core of this compound is a strong promoter of thermal stability and the formation of ordered liquid crystal phases, such as the nematic and smectic phases. whiterose.ac.uk The length of the terminal alkyl chain—in this case, a butyl group—plays a critical role in modulating the intermolecular forces, which in turn influences the phase transition temperatures.

Generally, in a homologous series of liquid crystals, increasing the length of the alkyl chain can affect the melting and clearing points. While specific data for liquid crystals derived directly from this compound is not extensively published, the trends can be inferred from related compounds. For example, in studies of polymers with side chains containing the 4-(trans-4-alkylcyclohexyl)phenoxymethyl moiety, the glass transition temperature (Tg) was observed to decrease as the alkyl chain length increased from ethyl to butyl. nih.gov This illustrates the role of the alkyl group in modifying the physical properties of the bulk material.

Table 1: Influence of Alkyl Chain Length on Glass Transition Temperature (Tg) in 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrenes

| Alkyl Group | Number of Carbon Atoms | Glass Transition Temperature (Tg) |

| Ethyl | 2 | 87.2 °C |

| Butyl | 4 | 83.8 °C |

This table is generated based on data from related research to illustrate the principle. nih.gov

Liquid crystals derived from saturated bicyclohexyl precursors like this compound are characterized by low optical anisotropy (birefringence, Δn). This is because the cyclohexyl rings lack the highly polarizable π-electron systems found in aromatic rings. Low birefringence is advantageous for applications requiring thick cell gaps, such as in certain types of phase modulators.

The electro-optical properties, such as dielectric anisotropy (Δε), are primarily determined by the polar functional group attached to the rigid core. The this compound precursor itself is non-polar. However, it can be converted into a liquid crystal with specific electro-optical characteristics by introducing a polar group, such as a cyano (-CN) or fluoro (-F) group, at the opposite end of the molecule. tcichemicals.comrsc.org A strong polar group aligned with the long molecular axis will result in a large positive dielectric anisotropy, a key requirement for the common twisted nematic (TN) display mode. tcichemicals.com

Recent research has highlighted the utility of the trans-4-(trans-4-butylcyclohexyl) moiety in the development of liquid crystal alignment layers. Alignment layers are coatings applied to the inner surfaces of a liquid crystal cell that dictate the default orientation of the liquid crystal molecules. In one study, a phenol (B47542) analog, 4-(trans-4-butylcyclohexyl)phenol, was used to synthesize a polystyrene derivative (PBCH). nih.govmdpi.com When this polymer was used as an alignment film, it induced a stable and uniform vertical (homeotropic) orientation of nematic liquid crystal molecules, such as 5CB. nih.gov

This vertical alignment is achieved due to the physicochemical interactions between the liquid crystal molecules and the polymer film, which presents a surface decorated with moieties structurally similar to the liquid crystals themselves. nih.gov The study found that a vertical orientation was achieved when the water contact angle of the polymer films was higher than approximately 81°, indicating a low-energy surface. nih.gov The thermal stability of this alignment was found to be excellent, with good orientation maintained at temperatures up to 200 °C. nih.gov This demonstrates the potential for polymers incorporating the trans-4-(trans-4-butylcyclohexyl) structure to be used in advanced, non-contact alignment techniques for next-generation displays. nih.gov

Table 2: Alignment Behavior of 5CB Liquid Crystal on Polystyrene Films with Different Side-Chain Moieties

| Polymer Side-Chain Moiety | Resulting LC Alignment |

| 4-(trans-4-Ethylcyclohexyl)phenoxymethyl | Vertical |

| 4-(trans-4-Propylcyclohexyl)phenoxymethyl | Vertical |

| 4-(trans-4-Butylcyclohexyl)phenoxymethyl | Vertical |

| 4-(trans-4-Amylcyclohexyl)phenoxymethyl | Vertical |

Data derived from studies on analogous phenol-based polymer films. nih.gov

Contributions to Organic Electronic Materials

While the primary application of this compound derivatives is in liquid crystal displays, their physical properties suggest potential, though less explored, roles in broader organic electronic materials. The saturated bicyclohexyl core provides a structure that is both rigid and an excellent electrical insulator. Derivatives of this compound could be investigated as gate dielectric materials in organic field-effect transistors (OFETs), where high resistivity and chemical stability are required. There is currently limited specific research in this area.

Research in Other Advanced Functional Materials

While liquid crystals represent a significant area of application for cyclohexane (B81311) derivatives, the unique structural attributes of This compound and similar alicyclic compounds have prompted research into their utility in a broader range of advanced functional materials. The incorporation of the bulky, rigid bicyclohexyl moiety can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and specific optical and dielectric characteristics to various polymers.

One of the key areas of investigation is the use of alicyclic alcohols and diols as monomers in the synthesis of high-performance polymers. These materials are sought after for applications in the electronics, automotive, and biomedical fields where demanding operational conditions necessitate materials with superior performance profiles.

High-Performance Engineering Plastics

Alicyclic compounds, including derivatives of cyclohexanol (B46403), are utilized as raw materials for a variety of engineering plastics such as polyesters, polycarbonates, and polyurethanes. The introduction of the alicyclic skeleton into the polymer backbone can lead to several advantages over traditional polymers:

Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the bicyclohexyl group restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature. This translates to better dimensional stability and mechanical performance at elevated temperatures.

Low Water Absorption: The hydrophobic nature of the cycloaliphatic rings results in polymers with lower water uptake compared to their aromatic counterparts. This is a critical property for materials used in electronic applications, as moisture can adversely affect dielectric properties and dimensional stability.

Optical Transparency: Polymers derived from alicyclic monomers often exhibit high optical clarity and low birefringence, making them suitable for optical components such as lenses and films.

Low Dielectric Constant: For high-frequency electronic applications, such as those in 5G and future 6G communication systems, materials with a low dielectric constant and low dielectric loss tangent are essential to minimize signal delay and loss. The non-polar nature of the alicyclic structure contributes to these desirable dielectric properties. khneochem.co.jp

| Property | Standard Polymer (e.g., Aromatic Polyester) | Polymer with Alicyclic Monomers |

| Glass Transition Temp. (Tg) | Moderate | High |

| Water Absorption | Moderate to High | Low |

| Optical Properties | Often colored, higher birefringence | High transparency, low birefringence |

| Dielectric Constant | Higher | Lower |

This table presents a generalized comparison based on the known effects of incorporating alicyclic structures into polymer backbones.

Advanced Polyimides

A closely related compound, trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol , has been identified as a raw material for high-strength, flexible, and transparent polyimides. tocopharm.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of alicyclic structures, such as the one present in This compound , can further enhance these properties, particularly in the realm of optical transparency.

Transparent polyimides are of significant interest for applications such as flexible display substrates, optical films, and coatings for electronic devices. By replacing traditional aromatic diamines or dianhydrides with monomers containing alicyclic moieties, it is possible to disrupt the charge-transfer complex formation that often leads to color in aromatic polyimides, thereby improving their transparency in the visible light spectrum.

Biodegradable Poly(ester amides) for Biomedical Applications

Poly(ester amides) (PEAs) are a class of biodegradable polymers that are being extensively researched for biomedical applications, including tissue engineering scaffolds and drug delivery systems. rsc.orgrsc.org These materials combine the biodegradability of polyesters with the favorable mechanical properties of polyamides. rsc.org The properties of PEAs can be tailored by carefully selecting the monomer units.

While direct research incorporating This compound into PEAs is not widely documented, the principles of polymer chemistry suggest its potential as a diol monomer in their synthesis. The introduction of its rigid and hydrophobic bicyclohexyl structure could be a strategy to modulate the mechanical properties, degradation rate, and hydrophobicity of the resulting PEA. This could be advantageous in tailoring scaffolds for specific tissue regeneration applications where a particular combination of strength, stiffness, and degradation profile is required.

Mechanistic Studies and Reaction Kinetics

Stereoelectronic Effects in Cyclohexanol (B46403) Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on molecular geometry and reactivity, are critical in understanding the behavior of cyclohexanol derivatives. In the case of conformationally fixed systems like trans-4-(trans-4-butylcyclohexyl)cyclohexanol, the orientation of the hydroxyl group (equatorial) dictates the alignment of orbitals and, consequently, the rates and pathways of reactions.

For instance, in bimolecular substitution (SN2) and elimination (E2) reactions, the alignment of the C-O bond with neighboring C-H bonds is crucial. Deslongchamps proposed that stereoelectronic effects significantly influence reactivity based on the spatial disposition of electron pairs. While the equatorial hydroxyl group in the trans isomer is sterically accessible, its reactivity is often different from its axial counterpart due to these electronic factors.

Reaction Mechanisms of Derivatization and Transformation Processes

The derivatization of the hydroxyl group in this compound is expected to follow established mechanisms for secondary alcohols.

Esterification : The reaction with carboxylic acids or their derivatives to form esters is a common transformation. The rate of esterification can be slower for equatorial alcohols compared to axial alcohols under certain conditions, a phenomenon attributed to steric hindrance around the reaction center. For example, the saponification (the reverse of esterification) of esters derived from equatorial 4-tert-butylcyclohexanol (B146172) is significantly faster than that of the axial isomers, indicating that the transition state for the equatorial ester is sterically less hindered. A similar trend would be anticipated for the esterification of this compound.

Formation of Tosylates : The reaction with tosyl chloride in the presence of a base like pyridine yields the corresponding tosylate. This derivative is an excellent leaving group and is often used to facilitate substitution and elimination reactions.

The table below summarizes the expected reactivity in common derivatization reactions based on analogous systems.

| Reaction Type | Reagents | Expected Product | Mechanistic Notes |

| Esterification | R-COOH, Acid Catalyst | Ester | Reversible reaction, rate influenced by steric access to the equatorial -OH group. |

| Acylation | R-COCl, Pyridine | Ester | Generally faster and more complete than acid-catalyzed esterification. |

| Tosylation | TsCl, Pyridine | Tosylate | Forms a good leaving group for subsequent SN2 or E2 reactions. |

| Ether Synthesis | NaH, R-X | Ether | Williamson ether synthesis; requires a strong base to form the alkoxide. |

Solvolysis Studies and Solvent Effects

Solvolysis involves the reaction of a substrate with the solvent, which acts as the nucleophile. Studies on the solvolysis of tosylates derived from 4-tert-butylcyclohexanol are particularly informative. The equatorial tosylate, analogous to the derivative of this compound, undergoes solvolysis more slowly than its axial counterpart.

The solvolysis of equatorial-4-tert-butylcyclohexyl tosylate typically proceeds through an SN1-like mechanism, leading to a carbocation intermediate. This process yields a mixture of products, including both substitution (with inversion of stereochemistry to form the axial product) and elimination (to form an alkene). For example, in acetic acid, the solvolysis of equatorial-4-tert-butylcyclohexyl tosylate yields a significant amount of olefin (67-76%) and an alcohol or ester product that is nearly completely inverted to the axial configuration. The solvent plays a crucial role in stabilizing the carbocation intermediate and influencing the ratio of substitution to elimination products.

Oxidation and Reduction Mechanisms

Oxidation The oxidation of cyclohexanols to cyclohexanones is a well-studied process where conformational effects are prominent. The oxidation of an equatorial alcohol, such as in this compound, is generally slower than the oxidation of its axial isomer (cis-isomer). For example, the oxidation of cis-4-tert-butylcyclohexanol (axial OH) with chromic acid is about 3 to 4 times faster than the oxidation of the trans isomer (equatorial OH).

The mechanism for chromic acid oxidation involves the formation of a chromate ester intermediate. The rate-determining step is the removal of the hydrogen atom from the carbon bearing the hydroxyl group. For the axial isomer, the relief of 1,3-diaxial strain in the transition state leads to a faster reaction rate, a phenomenon known as steric acceleration. In contrast, the equatorial alcohol has a more stable ground state and does not benefit from this steric acceleration, resulting in a slower oxidation rate.

Reduction The reverse reaction, the reduction of the corresponding ketone, trans-4-(trans-4-butylcyclohexyl)cyclohexanone, provides insight into the facial selectivity of hydride attack. The bulky substituent locks the ring, making the two faces of the carbonyl group non-equivalent.

Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically involves nucleophilic attack on the carbonyl carbon. The trajectory of the incoming hydride determines the stereochemistry of the resulting alcohol. Attack from the axial direction leads to the formation of the equatorial alcohol (trans product), while attack from the equatorial direction yields the axial alcohol (cis product). Due to steric hindrance from the axial hydrogens at the C-3 and C-5 positions, axial attack is generally favored, leading to the thermodynamically more stable equatorial alcohol as the major product.

The table below outlines the stereochemical outcomes for the reduction of the corresponding ketone.

| Reducing Agent | Predominant Product | Rationale |

| Sodium Borohydride (NaBH₄) | This compound | Kinetic control; preferential axial attack to avoid steric hindrance. |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Similar to NaBH₄, favors the formation of the more stable equatorial alcohol. |

| Meerwein-Pondorf-Verley (MPV) | This compound | Thermodynamic control; the reaction is reversible, leading to the most stable product. |

Conformational Control over Reaction Outcomes

The fixed chair conformation of this compound exerts profound control over reaction outcomes. The equatorial position of the hydroxyl group dictates its accessibility and the stereoelectronic environment for reactions.

In substitution reactions , an SN2 mechanism requires backside attack. For an equatorial leaving group, this would necessitate the nucleophile approaching from within the ring structure, which is sterically hindered. This disfavors SN2 reactions and promotes SN1 or elimination pathways.

The conformational rigidity imposed by the bulky substituent is therefore the dominant factor in determining the mechanistic pathways and the stereochemistry of the products formed from this compound and its derivatives.

Computational Chemistry and Theoretical Modeling

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

A thorough conformational analysis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol would be the first step in its theoretical characterization. The molecule's flexibility arises from the rotation around the single bond connecting the two cyclohexane (B81311) rings and the chair-boat-twist interconversions of the rings themselves.

Molecular Mechanics (MM): Methods like MMFF or AMBER would be used to perform an initial broad search of the potential energy surface. This would identify a large number of possible low-energy conformers by systematically rotating the dihedral angle between the two rings. The most stable arrangement is anticipated to have both cyclohexane rings in a chair conformation to minimize steric strain.

Quantum Chemical Calculations: The geometries of the most promising conformers identified by MM would then be optimized using more accurate quantum methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). These calculations would provide more reliable relative energies between conformers, such as the energy difference between the equatorial-equatorial (e,e) and axial-axial (a,a) orientations of the butyl and hydroxyl groups relative to their respective rings.

A hypothetical data table for the relative energies of key conformers might look as follows, though the values are purely illustrative:

| Conformer ID | Ring 1 Conformation | Ring 2 Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| T-1 | Chair | Chair | ~180° (anti) | 0.00 |

| T-2 | Chair | Chair | ~60° (gauche) | Value > 0 |

| T-3 | Chair | Twist-Boat | ~180° (anti) | Value > 0 |

Prediction of Spectroscopic Parameters and Structural Properties

Once the lowest-energy conformer is identified, quantum chemistry software can be used to predict various spectroscopic properties. These theoretical predictions are vital for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) would be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts for the axial and equatorial protons on the cyclohexane rings would be distinct and highly dependent on the molecule's conformation.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol and the C-H stretches of the cyclohexane and butyl groups, would be calculated. This theoretical spectrum can be compared with experimental FTIR data to confirm the presence of these groups and provide information about hydrogen bonding.

Structural Properties: Key bond lengths, bond angles, and dihedral angles would be determined from the optimized geometry. For instance, the length of the central C-C bond connecting the two rings and the C-O bond of the alcohol group would be precisely calculated.

Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of reactions involving This compound , such as its synthesis or subsequent transformations (e.g., oxidation of the alcohol to a ketone). This involves mapping the potential energy surface of the reaction.

Transition State Search: For a given reaction, computational methods can locate the transition state (the highest energy point along the reaction coordinate). Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. This allows for a comparison of the feasibility of different potential reaction pathways. For example, modeling the oxidation of the alcohol would help determine if the reaction proceeds more readily than for a sterically hindered analogue.

Simulation of Liquid Crystalline Behavior

The rigid, elongated (rod-like) shape of This compound and related bicyclohexyl (B1666981) structures makes them potential candidates for use as or within liquid crystal mixtures. Molecular dynamics (MD) simulations could be employed to predict their collective behavior.

Molecular Dynamics (MD): MD simulations model the movement of a large number of molecules over time. By simulating a system of many This compound molecules at different temperatures, one could observe if they spontaneously align to form liquid crystalline phases (e.g., nematic or smectic phases).

Order Parameter Calculation: A key metric derived from these simulations is the orientational order parameter, which quantifies the degree of alignment of the molecules. A high order parameter would suggest the formation of a liquid crystal phase, providing a theoretical basis for designing new liquid crystal materials.

While these computational techniques are standard, their application to This compound has not been documented in peer-reviewed literature. Further research is required to generate the specific data needed for a complete theoretical understanding of this compound.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Sustainable Production

Future advancements in the synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol are expected to prioritize sustainability, efficiency, and stereoselectivity. Current multistep syntheses, often originating from precursors like 4-butyl-4'-hydroxybiphenyl, are effective but can be energy-intensive and may utilize hazardous reagents. Emerging trends point towards greener and more innovative synthetic routes.

Biocatalysis: One of the most promising avenues is the use of biocatalysis. Enzymes, particularly alcohol dehydrogenases (ADHs), have demonstrated high stereoselectivity in the reduction of corresponding ketones to produce specific alcohol isomers. Research into engineered ADHs could lead to a direct and highly selective synthesis of the desired trans,trans isomer from 4-(trans-4-butylcyclohexyl)cyclohexanone, minimizing the need for complex purification steps. This enzymatic approach offers mild reaction conditions, reduced waste, and the potential for large-scale, cost-effective production.

Catalytic Hydrogenation and Dehydrogenation: Advances in heterogeneous catalysis also offer sustainable alternatives. The development of novel metal catalysts, such as those based on ruthenium or copper-zirconium, can improve the efficiency and selectivity of hydrogenation of phenolic precursors or the dehydrogenation of related cyclohexanols. tandfonline.comrsc.org These methods aim to reduce the reliance on stoichiometric reagents and allow for easier catalyst recovery and reuse, aligning with the principles of green chemistry.

Flow Chemistry: The implementation of continuous flow chemistry presents another opportunity for sustainable production. Flow reactors can offer precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced reaction times. This methodology is particularly well-suited for catalytic reactions, enabling efficient catalyst utilization and straightforward product isolation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Enzyme engineering, optimization of reaction media |

| Catalytic Hydrogenation | High efficiency, catalyst recyclability | Development of novel, selective metal catalysts |

| Flow Chemistry | Precise reaction control, improved safety, scalability | Reactor design, integration with catalytic systems |

Exploration of New Material Applications

While the primary application of this compound and its derivatives has been in liquid crystal displays (LCDs), its unique molecular structure makes it a candidate for a range of other advanced materials.

High-Performance Polymers: The rigid bicyclohexyl (B1666981) unit is a desirable building block for high-performance polymers. Incorporating this moiety into polymer backbones, such as polyesters or polyimides, could enhance their thermal stability, mechanical strength, and dimensional stability. Future research may focus on the synthesis of monomers derived from this compound for polymerization into materials suitable for aerospace, automotive, and electronics applications where high glass transition temperatures and low thermal expansion are critical. researchgate.net

Advanced Liquid Crystal Displays: Within the realm of LCDs, there is ongoing research to develop materials with improved properties, such as faster switching speeds, higher contrast ratios, and lower power consumption. Derivatives of this compound are being explored as components in nematic liquid crystal mixtures for vertical alignment (VA) mode displays. escholarship.org The specific stereochemistry of the bicyclohexyl core influences the dielectric anisotropy and viscoelastic properties of the liquid crystal mixture, making it a key target for molecular engineering.

Functional Gels and Foams: The hydroxyl group of the molecule provides a reactive site for creating functional materials. For instance, it can be used to synthesize polymerizable monomers that can form cross-linked networks, leading to the creation of highly porous polymer foams or gels. These materials could find applications in separation technologies, as catalyst supports, or in thermal and acoustic insulation.

Advanced Characterization Techniques for Dynamic Behavior

A thorough understanding of the dynamic behavior of this compound is crucial for its application in advanced materials, particularly in liquid crystals where molecular motion dictates performance. Future research will increasingly rely on a suite of advanced characterization techniques to probe these dynamics across various time and length scales.

Spectroscopic Methods: Temperature-dependent vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, will continue to be vital for studying phase transitions. tandfonline.comspiedigitallibrary.orgdaneshyari.com These techniques can provide detailed information about conformational changes in the cyclohexyl rings and alterations in intermolecular interactions during the transition from crystalline to liquid crystalline and isotropic states.

Calorimetric Analysis: Differential Scanning Calorimetry (DSC) is a fundamental tool for identifying phase transition temperatures and measuring their associated enthalpy changes. bohrium.combhu.ac.in High-resolution DSC can reveal subtle transitions and provide insights into the purity and thermal history of the material, which are critical for quality control in industrial applications.

Neutron Scattering: Quasi-elastic and inelastic neutron scattering are powerful, albeit less common, techniques for probing molecular dynamics. nih.gov These methods can provide unique information about the diffusive motions and vibrational modes of the molecule, offering a deeper understanding of the collective and individual molecular movements within the liquid crystal phase. Small-angle neutron scattering (SANS) can also be used to study the nanoscale organization of these molecules. cityu.edu.hkmdpi.com

| Technique | Information Obtained | Relevance to Dynamic Behavior |

| Vibrational Spectroscopy (Raman, FTIR) | Conformational changes, intermolecular interactions | Understanding molecular rearrangements during phase transitions. tandfonline.comspiedigitallibrary.orgdaneshyari.com |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, enthalpy changes | Characterizing the thermodynamics of phase transitions. bohrium.combhu.ac.in |

| Neutron Scattering | Diffusive motions, vibrational modes, nanoscale structure | Probing molecular and collective dynamics in different phases. nih.govcityu.edu.hkmdpi.com |

| X-Ray Diffraction (XRD) | Long-range molecular order, phase identification | Determining the structural arrangement in crystalline and liquid crystalline phases. bhu.ac.in |

Theoretical Insights into Structure-Property Relationships

Computational modeling is becoming an indispensable tool for accelerating the design of new materials by providing a fundamental understanding of structure-property relationships. For this compound, theoretical methods can offer insights that are difficult to obtain through experiments alone.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of a large number of molecules over time. nih.govnih.gov For liquid crystal applications, MD simulations can be used to predict properties such as clearing temperatures, viscosity, and dielectric anisotropy. By simulating the collective behavior of molecules, researchers can gain insights into the formation of different liquid crystal phases and how these are influenced by molecular structure. These simulations can guide the synthesis of new derivatives with optimized properties for specific applications.

The synergy between these theoretical approaches will be crucial for the rational design of new materials based on the this compound scaffold. By accurately predicting the properties of yet-to-be-synthesized molecules, computational chemistry can significantly reduce the experimental effort required to discover next-generation materials.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for synthesizing trans-4-(trans-4-Butylcyclohexyl)cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves alkylation or coupling reactions to introduce the trans-4-butylcyclohexyl group onto the cyclohexanol backbone. For example, hydroxylation of bicyclic intermediates under controlled conditions (e.g., using tert-butyl groups) can yield the desired trans-stereochemistry . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., acid/base catalysts) are critical for minimizing cis-isomer formation. Evidence from J. Amer. Chem. Soc. highlights that steric hindrance from the tert-butyl group directs equatorial hydroxyl placement, favoring trans configurations .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For instance, coupling constants (-values) in H NMR distinguish axial vs. equatorial proton environments. Trans configurations exhibit distinct splitting patterns due to diaxial vs. diequatorial proton arrangements. Additionally, C NMR can resolve substituent effects on cyclohexane ring carbons. Cross-validation with X-ray crystallography (as seen in IUCrData studies) provides definitive structural confirmation .

Q. What are the common challenges in purifying this compound from isomeric mixtures, and what techniques are effective?

- Methodological Answer : Isomeric contamination (e.g., cis-trans mixtures) often arises during synthesis. Recrystallization using non-polar solvents (e.g., hexane) exploits differences in solubility between isomers. Chromatographic methods, such as flash column chromatography with silica gel, can separate isomers based on polarity gradients. Purity validation via Gas Chromatography (GC) with >98% purity thresholds is standard, as noted in reagent specifications .

Advanced Research Questions

Q. How does the steric environment of the trans-4-butylcyclohexyl group influence the reactivity of the cyclohexanol moiety in nucleophilic substitution reactions?

- Methodological Answer : The bulky trans-4-butyl group creates a steric shield around the hydroxyl group, reducing its accessibility in SN2 reactions. Kinetic studies show slower reaction rates compared to less hindered analogs. Computational modeling (e.g., DFT calculations) can map steric maps to predict reaction sites. Experimental data from J. Org. Chem. corroborate that axial hydroxyl groups in trans configurations exhibit lower nucleophilicity .

Q. In materials science, how does the incorporation of this compound into liquid crystal precursors affect mesophase behavior?

- Methodological Answer : The compound’s rigid bicyclic structure enhances mesogen stability. Studies on similar trans-4-alkylbicyclohexanols demonstrate that alkyl chain length (e.g., butyl vs. propyl) modulates phase transition temperatures. Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) reveal that longer alkyl chains (butyl) lower melting points but widen nematic phase ranges, critical for liquid crystal display (LCD) applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。